molecular formula C11H15NO2 B2796823 Methyl 2-(4-aminophenyl)-2-methylpropanoate CAS No. 54815-23-5

Methyl 2-(4-aminophenyl)-2-methylpropanoate

Cat. No.: B2796823
CAS No.: 54815-23-5
M. Wt: 193.246
InChI Key: VQEFHQYENHWZHN-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminophenyl)-2-methylpropanoate is an ester derivative featuring a 4-aminophenyl group attached to a branched 2-methylpropanoate backbone. The amino group at the para position of the phenyl ring confers unique electronic and reactive properties, making this compound a versatile intermediate in organic synthesis and pharmaceutical development. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol (CAS: 144871-88-5) . The amino group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to halogenated or alkyl-substituted analogs.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFHQYENHWZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 2-(4-aminophenyl)-2-methylpropanoate and its analogs are critical for understanding their distinct applications and properties. Below is a comparative analysis:

Structural Analogues with Halogen Substituents

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5) Substituent: Bromine at the para position. Molecular Formula: C₁₁H₁₃BrO₂; MW: 271.13 g/mol . Key Differences: Bromine’s electron-withdrawing nature reduces nucleophilicity compared to the amino group. It is more lipophilic, with a higher molecular weight and boiling point. Applications: Used in Suzuki-Miyaura coupling reactions due to bromine’s role as a leaving group .

Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate Substituent: Chloroethyl group. Molecular Formula: C₁₁H₁₃ClO₂; MW: 214.67 g/mol . Key Differences: The chloroethyl chain introduces steric bulk and lipophilicity, reducing water solubility. Applications: Intermediate in pharmaceutical synthesis, leveraging chlorine’s reactivity in alkylation reactions .

Analogues with Carbonyl-Based Substituents

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0) Substituent: 4-chlorobutanoyl group. Molecular Formula: C₁₅H₁₉ClO₃; MW: 282.76 g/mol . Key Differences: The chlorobutanoyl moiety adds a reactive ketone and halogen, enabling further functionalization. Synthesis: Achieved via HBr-mediated bromination with 93% yield, indicating efficient halogenation pathways .

Methyl 2-(4-acetylphenoxy)-2-methylpropanoate (CAS: 42019-06-7) Substituent: Acetylphenoxy group. Molecular Formula: C₁₃H₁₆O₄; MW: 236.27 g/mol . Key Differences: The acetyl group increases electron density on the aromatic ring, contrasting with the electron-donating amino group.

Positional Isomers and Functional Variants

Methyl 3-(4-aminophenyl)-2-methylpropanoate (CAS: 144871-88-5) Structure: Positional isomer with the methyl group at the 3-position. Molecular Formula: C₁₁H₁₅NO₂; MW: 193.24 g/mol .

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride Substituent: Methanesulfonyl and amino groups. Molecular Formula: C₁₂H₁₈ClNO₄S; MW: 331.79 g/mol . Key Differences: The sulfonyl group enhances acidity and hydrogen-bonding capacity, contrasting with the neutral amino group.

Comparative Data Table

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties Applications
This compound 4-aminophenyl C₁₁H₁₅NO₂ 193.24 Polar, nucleophilic, H-bond donor Pharmaceutical intermediates
Methyl 2-(4-bromophenyl)-2-methylpropanoate 4-bromophenyl C₁₁H₁₃BrO₂ 271.13 Lipophilic, reactive in coupling Cross-coupling reactions
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate 4-chlorobutanoyl C₁₅H₁₉ClO₃ 282.76 Ketone-functionalized, halogenated Industrial synthesis
Methyl 3-(4-aminophenyl)-2-methylpropanoate 4-aminophenyl (isomer) C₁₁H₁₅NO₂ 193.24 Altered steric effects Research scaffolds

Biological Activity

Methyl 2-(4-aminophenyl)-2-methylpropanoate, also known by its CAS number 54815-23-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 191.25 g/mol
  • Functional Groups : Amino group (-NH₂) and ester group (-COOCH₃)

The presence of the amino group allows for extensive interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound largely stems from its ability to interact with various enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in drug design aimed at targeting specific enzymes involved in disease pathways .
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This action can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines. For instance, it has been evaluated for its effects on glioma cells, demonstrating a capacity to induce apoptosis and inhibit tumor growth through multiple mechanisms, including autophagy modulation .
  • Potential as a Histone Deacetylase Inhibitor (HDACi) : The compound has been identified as a potential HDAC inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound effectively reduced glioma viability through both proliferation inhibition and induction of necroptosis. It was found to activate the Calpain/Cathepsin pathway while inhibiting the AKT/mTOR signaling pathway, which are critical for cancer cell survival .
  • In Vivo Efficacy :
    • In animal models, systemic administration showed that this compound could cross the blood-brain barrier and exert protective effects against retinal vascular leakage, indicating its potential for treating diabetic retinopathy .
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with similar compounds revealed that modifications to the amino group significantly influenced biological activity. For example, compounds with substitutions on the phenyl ring exhibited altered solubility and reactivity profiles .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₅NO₂Contains amino group; potential HDAC inhibitor
Methyl 2-(4-methoxyphenyl)-2-methylpropanoateC₁₁H₁₅O₃Methoxy group alters solubility
Methyl 2-(4-chlorophenyl)-2-methylpropanoateC₁₁H₁₄ClNO₂Chlorine substitution affects pharmacological profile

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